molecular formula C16H13Cl2N3O3 B2620275 N-(3,4-dichlorobenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide CAS No. 861211-39-4

N-(3,4-dichlorobenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide

Cat. No.: B2620275
CAS No.: 861211-39-4
M. Wt: 366.2
InChI Key: VJGIGUBKJBSCFW-UHFFFAOYSA-N
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Description

N-(3,4-dichlorobenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds known as oxazines. These compounds are characterized by a nitrogen and oxygen atom in a six-membered ring. The presence of the 3,4-dichlorobenzyl group and the pyrido[3,2-b][1,4]oxazine structure imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorobenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichlorobenzylamine with 2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylic acid under acidic conditions. This reaction is often facilitated by the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to enhance the yield and selectivity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can improve efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorobenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thiols, amines, under basic conditions

Major Products Formed

    Oxidation: Corresponding oxides and hydroxyl derivatives

    Reduction: Amine derivatives

    Substitution: Thiol or amine-substituted benzyl derivatives

Scientific Research Applications

N-(3,4-dichlorobenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-dichlorobenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the binding site. The molecular pathways involved often include disruption of enzyme-substrate interactions and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorobenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxamide
  • N-(3,4-dichlorobenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-2-carboxamide
  • N-(3,4-dichlorobenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]diazine-2-carboxamide

Uniqueness

N-(3,4-dichlorobenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide is unique due to its specific structural features, such as the presence of the 3,4-dichlorobenzyl group and the pyrido[3,2-b][1,4]oxazine ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-2-methyl-3-oxo-4H-pyrido[3,2-b][1,4]oxazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O3/c1-16(15(23)21-13-12(24-16)3-2-6-19-13)14(22)20-8-9-4-5-10(17)11(18)7-9/h2-7H,8H2,1H3,(H,20,22)(H,19,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGIGUBKJBSCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(O1)C=CC=N2)C(=O)NCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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